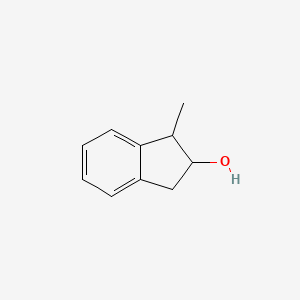![molecular formula C20H17N3O4 B2871426 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921528-14-5](/img/structure/B2871426.png)
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is an organic compound characterized by its complex structure, which includes a phenylpyridazine moiety and a benzo[d][1,3]dioxole carboxamide group. This molecule is of particular interest in fields such as medicinal chemistry and materials science due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: : The starting material, often a phenylhydrazine derivative, undergoes cyclization with α,β-unsaturated carbonyl compounds under acidic conditions to form the pyridazine ring.
Introduction of the Benzo[d][1,3]dioxole Moiety: : This can be achieved by reacting a benzoquinone derivative with a suitable amine or an amine precursor, under controlled temperature and solvent conditions.
Carboxamide Formation: : The final step often involves the formation of the amide bond, using techniques such as carbodiimide-mediated coupling or acyl chloride intermediates.
Industrial Production Methods
Industrial production of this compound may utilize high-throughput methods, including:
Batch Processing: : Involves the sequential addition of reactants in a controlled manner, optimizing conditions for each step.
Flow Chemistry: : Enables continuous production, improving efficiency and scalability, while maintaining precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can occur at various sites in the molecule, particularly at the phenyl ring or the pyridazine moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: : The carbonyl group in the pyridazine ring can be reduced using reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: : The phenyl ring and the benzo[d][1,3]dioxole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral medium.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: : Produces derivatives with additional oxygen-containing functional groups.
Reduction: : Leads to alcohol or hydrocarbon derivatives.
Substitution: : Results in halogenated or other substituted derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Used as a ligand in various catalytic processes due to its ability to coordinate metal centers.
Material Science: : Explored for its potential in creating advanced materials with specific electronic or optical properties.
Biology and Medicine
Pharmaceuticals: : Investigated for its potential as an active pharmaceutical ingredient (API) in the treatment of various conditions, due to its unique biological activity.
Biological Probes: : Utilized in studying biological pathways and interactions at the molecular level.
Industry
Polymers: : Incorporated into polymer structures to impart specific physical or chemical properties.
Sensors: : Used in the development of sensors for detecting various chemical or biological substances.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: : It can bind to specific proteins or enzymes, altering their activity.
Pathways Involved: : It may influence cellular signaling pathways, affecting processes such as cell growth, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
N-(2-(6-oxo-3-pyridazinyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : Lacks the phenyl group, resulting in different physical and chemical properties.
N-(2-(3-phenylpyridazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : Similar structure but without the ketone group in the pyridazine ring.
Uniqueness
The presence of the phenyl group and the specific arrangement of functional groups in N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide imparts unique properties, such as higher stability and specificity in biological interactions, making it distinct from similar compounds.
This compound's intriguing structure and versatile applications make it a valuable subject of study in various scientific fields, from chemistry to medicine.
Eigenschaften
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-19-9-7-16(14-4-2-1-3-5-14)22-23(19)11-10-21-20(25)15-6-8-17-18(12-15)27-13-26-17/h1-9,12H,10-11,13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLVZQVLNWQWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2871343.png)
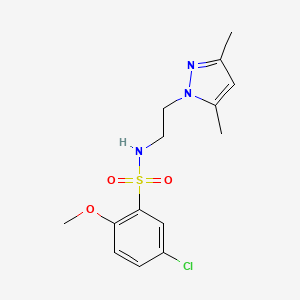
![2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2871345.png)
![5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2871347.png)
![N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide](/img/structure/B2871350.png)
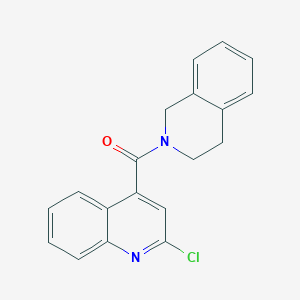

![2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2871353.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2871354.png)
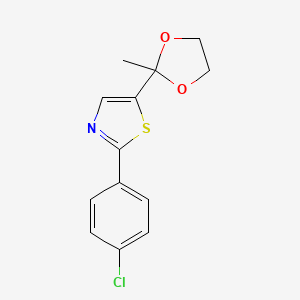
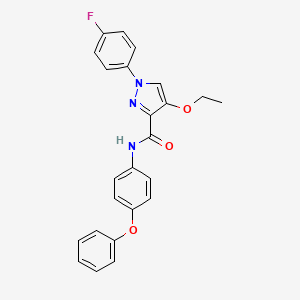
![1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol](/img/structure/B2871360.png)
